Cas no 19393-87-4 (8-methylnaphthalen-2-ol)

8-Methylnaphthalen-2-ol is a substituted naphthalene derivative characterized by a hydroxyl group at the 2-position and a methyl group at the 8-position. This compound is of interest in organic synthesis due to its functionalized aromatic structure, which serves as a versatile intermediate for pharmaceuticals, agrochemicals, and specialty chemicals. Its phenolic moiety allows for further derivatization, while the methyl group enhances stability and influences reactivity patterns. The compound exhibits moderate solubility in organic solvents, facilitating its use in various reaction conditions. Its well-defined structure and predictable reactivity make it a valuable building block in the development of complex molecular architectures.
8-methylnaphthalen-2-ol structure
8-methylnaphthalen-2-ol structure
Product Name:8-methylnaphthalen-2-ol
CAS No:19393-87-4
MF:C11H10O
MW:158.196503162384
MDL:MFCD09037753
CID:123540
PubChem ID:12472943
Update Time:2025-06-08

8-methylnaphthalen-2-ol Chemical and Physical Properties

Names and Identifiers

    • 2-Naphthalenol,8-methyl-
    • 8-METHYL-2-NAPHTHOL
    • 8-Methyl-2-naphtholneat
    • 8-methylnaphthalen-2-ol
    • 2-Hydroxy-8-methylnaphthalene
    • 2-Hydroxy-8-methyl-naphthalin
    • 2-Naphthalenol,8-methyl
    • 2-Naphthol,8-methyl-(7CI,8CI)
    • 7-Hydroxy-1-methyl-naphthalin
    • 8-Methyl-<2>naphthol
    • 8-methyl-2-naphthalenol
    • 8-Methyl-b-naphthol
    • 8-Methyl-naphthol-(2)
    • LT0109
    • F83916
    • 19393-87-4
    • starbld0011743
    • SCHEMBL1402659
    • DTXSID00499596
    • AKOS006331518
    • CS-0377538
    • FT-0735316
    • EN300-814124
    • DB-083598
    • MDL: MFCD09037753
    • Inchi: 1S/C11H10O/c1-8-3-2-4-9-5-6-10(12)7-11(8)9/h2-7,12H,1H3
    • InChI Key: IIMWYPQPDPTIIA-UHFFFAOYSA-N
    • SMILES: OC1C=CC2=CC=CC(C)=C2C=1

Computed Properties

  • Exact Mass: 158.07300
  • Monoisotopic Mass: 158.073164938g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • PSA: 20.23000
  • LogP: 2.85380

8-methylnaphthalen-2-ol Pricemore >>

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